5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole
CAS No.: 1364677-98-4
Cat. No.: VC2945416
Molecular Formula: C5H3BrF3NO
Molecular Weight: 229.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1364677-98-4 |
|---|---|
| Molecular Formula | C5H3BrF3NO |
| Molecular Weight | 229.98 g/mol |
| IUPAC Name | 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 |
| Standard InChI Key | BXYNYIBFDBYBQL-UHFFFAOYSA-N |
| SMILES | C1=C(ON=C1C(F)(F)F)CBr |
| Canonical SMILES | C1=C(ON=C1C(F)(F)F)CBr |
Introduction
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole is a heterocyclic organic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom, known for their diverse biological activities and utility in organic synthesis. This specific compound is characterized by the presence of both bromomethyl and trifluoromethyl functional groups attached to the isoxazole ring, imparting unique chemical properties.
Chemical Reactivity
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole can undergo various chemical reactions, often involving radical initiators and nucleophiles under controlled conditions. These reactions are facilitated by the presence of reactive functional groups.
Synthesis
The synthesis of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole involves several key steps, typically requiring precise control over reaction conditions such as temperature and solvent choice. Advanced purification techniques like chromatography are used to isolate the compound with high purity.
Applications
This compound is significant in various scientific and industrial applications due to its unique combination of functional groups. It serves as a versatile tool in organic chemistry research, particularly in the development of new compounds with potential biological activities.
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole
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Molecular Formula: C5H3BrF3NO
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Molecular Weight: 229.98 g/mol
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CAS Number: 861135-68-4
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Predicted Boiling Point: 201.7±35.0 °C
This compound shares a similar molecular formula but differs in the positioning of the bromomethyl and trifluoromethyl groups on the isoxazole ring.
5-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole
This compound includes a phenyl ring with a trifluoromethyl group, which significantly alters its chemical properties and potential applications compared to the original compound.
Research Findings
The presence of trifluoromethyl groups in organic compounds is known to enhance pharmacodynamic and pharmacokinetic properties, as seen in various drugs . While specific biological activities of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole are not detailed, its structural features suggest potential utility in drug discovery and organic synthesis.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole | C5H3BrF3NO | 229.98 | 1364677-98-4 |
| 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole | C5H3BrF3NO | 229.98 | 861135-68-4 |
| 5-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole | C11H7BrF3NO | 306.079 | 66046-45-5 |
This table highlights the structural similarities and differences among these compounds, emphasizing their distinct chemical properties and potential applications.
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